Éster t-butílico de hidroxi-PEG2

Descripción general

Descripción

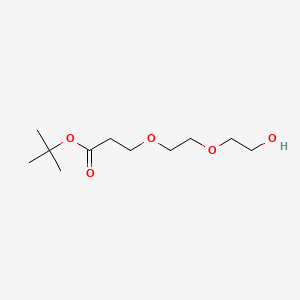

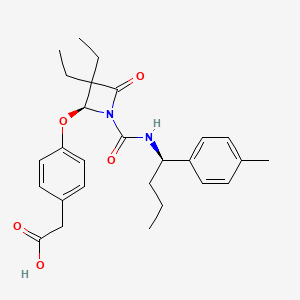

Hidroxi-PEG2-(CH2)2-Boc es un compuesto químico utilizado principalmente como un enlace en la síntesis de conjugados de anticuerpo-fármaco (ADC) y quimeras de direccionamiento de proteólisis (PROTAC) . Contiene un grupo hidroxilo y un grupo tert-butoxicarbonilo (Boc) unidos a través de una cadena lineal de polietilenglicol (PEG) .

Aplicaciones Científicas De Investigación

Hidroxi-PEG2-(CH2)2-Boc tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un enlace en la síntesis de moléculas complejas, incluidos ADC y PROTAC.

Biología: Facilita el estudio de las interacciones proteína-proteína y las vías de degradación de proteínas.

Industria: Utilizado en la producción de polímeros y materiales especializados con propiedades únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Hidroxi-PEG2-(CH2)2-Boc típicamente involucra la reacción de un derivado de PEG con una amina protegida con Boc. Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos como diclorometano (DCM) y catalizadores como N,N'-diisopropilcarbodiimida (DIC) para facilitar la reacción de acoplamiento .

Métodos de producción industrial

Los métodos de producción industrial para Hidroxi-PEG2-(CH2)2-Boc son similares a la síntesis de laboratorio pero a una escala más grande. Estos métodos implican el uso de reactores automatizados y sistemas de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto .

Análisis De Reacciones Químicas

Tipos de reacciones

Hidroxi-PEG2-(CH2)2-Boc se somete a varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo hidroxilo puede sustituirse con varios grupos funcionales para crear diferentes derivados.

Reacciones de desprotección: El grupo Boc se puede eliminar en condiciones ácidas para producir la amina libre.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen haluros de alquilo y cloruros de acilo, con condiciones de reacción que típicamente involucran solventes orgánicos y bases como trietilamina.

Reacciones de desprotección: El ácido trifluoroacético (TFA) se utiliza comúnmente para eliminar el grupo Boc en condiciones suaves.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de PEG y aminas libres, que se pueden funcionalizar aún más para aplicaciones específicas .

Mecanismo De Acción

Hidroxi-PEG2-(CH2)2-Boc ejerce sus efectos principalmente a través de su función como un enlace. En los ADC, conecta el anticuerpo al fármaco citotóxico, lo que permite la administración dirigida a las células cancerosas . En los PROTAC, conecta la proteína diana a una ligasa de ubiquitina E3, facilitando la degradación de la proteína diana a través del sistema ubiquitina-proteasoma .

Comparación Con Compuestos Similares

Compuestos similares

Hidroxi-PEG3-(CH2)2-Boc: Estructura similar pero con una unidad PEG adicional, lo que proporciona mayor solubilidad y flexibilidad.

Hidroxi-PEG4-(CH2)2-Boc: Contiene aún más unidades PEG, mejorando aún más sus propiedades para aplicaciones específicas.

Singularidad

Hidroxi-PEG2-(CH2)2-Boc es único debido a su equilibrio óptimo de hidrofilicidad e hidrofobicidad, lo que lo hace adecuado para una amplia gama de aplicaciones tanto en entornos acuosos como orgánicos .

Propiedades

IUPAC Name |

tert-butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O5/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOWESVURLUVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564500 | |

| Record name | tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133803-81-3 | |

| Record name | tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)

![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)

![(18Z)-17-ethyl-1,14,24-trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673900.png)

![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)

![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)

![[3',4,6-Trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E)-8-hydroxydeca-2,4-dienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1673904.png)